molecular formula C13H11N3O2 B13209611 Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13209611
M. Wt: 241.24 g/mol
InChI Key: IWONECFFRPGYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS 2060039-48-5) is a chemical compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 . This ester belongs to the class of 1H-pyrazole-3-carboxylates, which are established as key synthetic intermediates in medicinal chemistry, particularly in the preparation of pharmacologically active molecules . Pyrazole and its analogues are subjects of consistent research interest due to their wide range of potential applications in the pharmaceutical and agrochemical industries . Compounds containing the pyrazole scaffold are frequently investigated for diverse biological properties, which can include anti-inflammatory, antidepressant, antibacterial, and anticonvulsant activities . Specifically, ethyl 1H-pyrazole-3-carboxylate derivatives have been identified as critical precursors in the synthesis of cannabinoid CB1 receptor antagonists . Although these intermediates are structurally related to potent CB1 antagonists, their primary research value lies in their role as building blocks for the development of novel bioactive compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 1-(2-cyanophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)11-7-8-16(15-11)12-6-4-3-5-10(12)9-14/h3-8H,2H2,1H3

InChI Key

IWONECFFRPGYGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Diketoesters

Key Steps

  • Diketoester Synthesis : React 2-cyanophenylacetophenone with diethyl oxalate in the presence of a base (e.g., potassium t-butoxide) to form ethyl 2,4-dioxo-4-(2-cyanophenyl)butanoate.
    Reagents: Diethyl oxalate, THF, 0°C → rt, 4–6 hours.  
    Yield: ~70–85% (analogous to ).  
  • Cyclization : Treat the diketoester with hydrazine hydrate in ethanol under reflux (16 hours) to form the pyrazole core. Regioselectivity (1,3- vs. 1,5-substitution) is controlled by the hydrazine type (e.g., arylhydrazine hydrochlorides favor 1,3-isomers).

Optimization Notes

  • Temperature : Maintaining 40–45°C during cyclization improves yield.
  • Workup : Neutralize with dilute HCl post-reaction to precipitate the product.

Alternative Route via Trichloromethyl Enones

Methodology

  • React trichloromethyl enones with substituted hydrazines in a one-pot, three-component reaction.
  • Example Protocol :
    • Combine 2-cyanophenylacetylene, diethyl oxalate, and hydrazine hydrate in ethanol.
    • Heat at reflux for 16 hours, followed by oxidation of the trichloromethyl group to carboxyalkyl.

Advantages

  • Regiocontrol: Free hydrazines yield 1,5-regioisomers, while arylhydrazine hydrochlorides produce 1,3-regioisomers.
  • Yield: 52–97% depending on substituents.

Functionalization of Preformed Pyrazoles

Esterification Approach

  • Synthesize 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylic acid via hydrolysis of the diketoester intermediate, followed by esterification with ethanol in acidic conditions.
    Hydrolysis: Aqueous NaOH, THF, 10–15°C → 25–30°C.  
    Esterification: Ethanol, H₂SO₄, reflux, 3 hours.  

Direct Synthesis

  • Use ethyl 3-amino-1H-pyrazole-4-carboxylate as a precursor, substituting the amino group with 2-cyanophenyl via nucleophilic aromatic substitution.

Comparative Data Table

Method Starting Material Key Reagents Yield Regioselectivity Reference
Cyclocondensation 2-Cyanophenylacetophenone Diethyl oxalate, hydrazine 76% 1,3-isomer
Trichloromethyl Enone Trichloromethyl enone Hydrazine hydrate 83% 1,5-isomer
Esterification Pyrazole-3-carboxylic acid Ethanol, H₂SO₄ 65% N/A

Critical Analysis of Challenges

  • Regioselectivity : Positional isomerism requires careful hydrazine selection.
  • Purification : Column chromatography (hexanes/ethyl acetate) is essential for isolating the target compound from byproducts.
  • Scale-Up : Patent methods emphasize solvent recycling (e.g., THF recovery) and avoiding column chromatography for industrial viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester functionality allow the compound to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-3-carboxylate Derivatives

Compound Name Substituent at N1 Substituent at C3/C5 Key Functional Groups Reference
This compound 2-cyanophenyl Ethyl ester (C3) Cyano, ester Target
Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate 4-sulfamoylphenyl p-Tolyl (C5), ethyl ester (C3) Sulfamoyl, methyl, ester [2]
Ethyl 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate 2,4-dichlorophenyl Phenyl (C5), ethyl ester (C3) Chlorine, ester [15]
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 2-bromoethyl 4-methoxyphenyl (C3), ethyl ester (C5) Bromo, methoxy, ester [9, 12]
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate H (unsubstituted at N1) 3-fluoro-4-methoxyphenyl (C5), ethyl ester (C3) Fluoro, methoxy, ester [17]

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanophenyl group in the target compound contrasts with electron-donating groups like methoxy in or methyl in .
  • Steric Effects : Bulky substituents (e.g., 2-bromoethyl in ) may hinder molecular packing, as evidenced by lower melting points (e.g., 81–82°C for vs. 107–108°C for ).

Key Observations :

  • Chlorination Efficiency : Direct chlorination (e.g., using NCS in ) achieves high yields (91%), whereas trityl-based syntheses face moderate yields due to protection/deprotection steps.
  • By-Product Formation : Cycloaddition reactions (e.g., ) may yield carbamoylpyrazole derivatives (e.g., 12e′ in ), necessitating purification.

Key Observations :

  • Antimicrobial Potential: Pyrazole-benzofuran hybrids show activity against bacterial strains, though quantitative data are lacking.
  • Enzyme Inhibition: The target compound’s cyano group may enhance binding to catalytic sites, similar to sulfamoyl-containing analogs in , which inhibit cyclooxygenase and HDAC.

Crystallographic and Stability Data

  • Coplanarity and Conjugation : Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate exhibits near-planar geometry with extended conjugation between the pyrazole ring, ester, and benzene groups, enhancing stability via intramolecular interactions.
  • Hydrogen Bonding: Non-classical hydrogen bonds stabilize crystal lattices in , contrasting with halogen-driven packing in chlorinated derivatives .

Biological Activity

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a carboxylate group at the 3-position and a cyanophenyl substituent at the 1-position. Its molecular formula is C13_{13}H10_{10}N2_{2}O2_{2}, and it has a molecular weight of approximately 230.23 g/mol. The unique structure of this compound contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antiviral and Antibacterial Properties : Pyrazole derivatives have shown promising antiviral and antibacterial effects. This compound has been studied for its potential to inhibit bacterial growth and viral replication, making it a candidate for further development in infectious disease treatments.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory activity, with studies reporting IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac. This suggests that it may serve as a safer alternative in managing inflammation-related conditions .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The presence of the carboxylate group enhances its reactivity, allowing for diverse interactions within biological systems .

Comparative Analysis of Related Compounds

The following table summarizes some related pyrazole derivatives and their unique features:

Compound NameMolecular FormulaUnique Features
Ethyl 1-(4-cyanobenzyl)-1H-pyrazole-3-carboxylateC13_{13}H12_{12}N2_{2}O2_{2}Contains a different cyanobenzyl substituent
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylateC12_{12}H10_{10}F1_{1}N2_{2}O2_{2}Fluorine substitution enhances reactivity
Ethyl 3-(4-cyanophenyl)-1H-pyrazole-5-carboxylateC13_{13}H10_{10}N2_{2}O2_{2}Different position of cyano group on the pyrazole

This table highlights the structural diversity among pyrazole derivatives, which may influence their biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

  • Synthesis : The compound is typically synthesized through multi-step reactions involving condensation and cyclization techniques. Various catalysts have been employed to optimize yields .
  • In vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition against various cancer cell lines, supporting its potential as an anticancer drug candidate .
  • Safety Profile : Toxicological assessments indicate that this compound has minimal adverse effects on normal cells compared to traditional chemotherapeutic agents, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting hydrazine derivatives with β-keto esters or nitriles. For example:

  • Step 1 : Ethyl chloro[(aryl)hydrazono]acetate intermediates (e.g., 9d in ) are prepared from substituted hydrazines and ethyl chloroacetate.
  • Step 2 : Cyclization with nitrile-containing ketones (e.g., 3-oxopropanenitrile derivatives) under basic conditions (sodium ethoxide in ethanol) yields the pyrazole core .
  • Purification : Flash chromatography (e.g., 10:90 EtOAc/CH₂Cl₂) is used to isolate the product, with yields ranging from 12–59% depending on substituents .

Q. How is this compound characterized in research settings?

Key characterization techniques include:

  • 1H NMR : Diagnostic peaks for the pyrazole ring (δ 6.6–7.8 ppm), ethoxy group (δ 1.2–1.5 ppm for CH₃, δ 4.1–4.5 ppm for CH₂), and cyanophenyl substituents (δ 7.3–7.8 ppm) .
  • Mass Spectrometry : ESI-MS or FAB-HRMS confirms molecular weight (e.g., m/z 450.2 for a trifluoromethyl-substituted analog in ).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used to refine crystal structures .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited ( ), standard precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as decomposition may release toxic gases (e.g., CO, NOx) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and minimize side products?

Common challenges include competing carbamoyl by-products (e.g., 12e′ in ) due to cyano group hydrolysis. Mitigation strategies:

  • Reaction Conditions : Control base strength (e.g., sodium ethoxide vs. milder bases) to reduce nucleophilic attack on the nitrile group.
  • Temperature Modifications : Lowering reaction temperatures (e.g., reflux at 70°C instead of 100°C) can suppress side reactions .
  • Chromatographic Separation : Use gradient elution (e.g., EtOAc/hexane) to resolve structurally similar by-products .

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Methodological approaches:

  • Variable-Temperature NMR : Probe conformational changes in solution (e.g., coalescence of peaks at elevated temperatures).
  • Computational Modeling : Compare DFT-optimized structures with experimental X-ray data using tools like Mercury CSD ().
  • Twinning Analysis : For ambiguous crystallographic data, SHELXL’s twin refinement tools can resolve overlapping reflections .

Q. What computational methods are used to predict the reactivity of this compound?

Advanced applications include:

  • Docking Studies : To explore interactions with biological targets (e.g., enzymes like Lp-PLA2 in ).
  • Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .
  • Solid-State Packing Analysis : Mercury’s "Materials Module" evaluates intermolecular interactions (e.g., π-stacking of cyanophenyl groups) that influence crystallization behavior .

Q. How can hydrolysis of the ester group be leveraged for derivative synthesis?

The ethoxycarbonyl group is a versatile handle for functionalization:

  • Saponification : Treat with LiOH/THF to generate carboxylic acid derivatives (e.g., 13a in ) with >95% yield.
  • Amide Coupling : Use EDCl/HOBt or DMF-activated conditions to react the acid with amines, forming bioactive analogs (e.g., MAGL inhibitors in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.